molecular formula C6H5F2N3O2 B15005326 2-[(2,6-Difluoropyrimidin-4-yl)amino]acetic acid

2-[(2,6-Difluoropyrimidin-4-yl)amino]acetic acid

Cat. No.: B15005326
M. Wt: 189.12 g/mol
InChI Key: LLMMBHLJZPPNJY-UHFFFAOYSA-N
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Description

2-[(2,6-Difluoropyrimidin-4-yl)amino]acetic acid is a fluorinated pyrimidine derivative Fluorinated compounds are known for their unique properties, including increased metabolic stability and enhanced binding affinity to biological targets

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Difluoropyrimidin-4-yl)amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

2-[(2,6-Difluoropyrimidin-4-yl)amino]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,6-Difluoropyrimidin-4-yl)amino]acetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,6-Difluoropyrimidin-4-yl)amino]acetic acid stands out due to its fluorinated nature, which imparts unique properties such as increased metabolic stability and enhanced binding affinity. These characteristics make it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C6H5F2N3O2

Molecular Weight

189.12 g/mol

IUPAC Name

2-[(2,6-difluoropyrimidin-4-yl)amino]acetic acid

InChI

InChI=1S/C6H5F2N3O2/c7-3-1-4(9-2-5(12)13)11-6(8)10-3/h1H,2H2,(H,12,13)(H,9,10,11)

InChI Key

LLMMBHLJZPPNJY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1F)F)NCC(=O)O

Origin of Product

United States

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